molecular formula C12H16O2S B14274613 3-Hexylthiophene-2,5-dicarbaldehyde CAS No. 170702-04-2

3-Hexylthiophene-2,5-dicarbaldehyde

Cat. No.: B14274613
CAS No.: 170702-04-2
M. Wt: 224.32 g/mol
InChI Key: RHEAZRNOBUGZRX-UHFFFAOYSA-N
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Description

3-Hexylthiophene-2,5-dicarbaldehyde is an organic compound with the molecular formula C12H16O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexylthiophene-2,5-dicarbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 3-hexylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 3-hexylthiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl groups at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity of the product, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Hexylthiophene-2,5-dicarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hexylthiophene-2,5-dicarbaldehyde in its applications is primarily related to its ability to form conjugated systems. The thiophene ring provides a π-conjugated system that facilitates charge transport, making it useful in electronic applications. The aldehyde groups can participate in further chemical modifications, allowing for the tuning of the electronic properties of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexylthiophene-2,5-dicarbaldehyde is unique due to the presence of both hexyl and aldehyde functional groups, which allow for versatile chemical modifications and the formation of conjugated systems with tailored electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronics .

Properties

CAS No.

170702-04-2

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-hexylthiophene-2,5-dicarbaldehyde

InChI

InChI=1S/C12H16O2S/c1-2-3-4-5-6-10-7-11(8-13)15-12(10)9-14/h7-9H,2-6H2,1H3

InChI Key

RHEAZRNOBUGZRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C=O)C=O

Origin of Product

United States

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